
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline involves the Pomeranz–Fritsch–Bobbitt cyclization. This method typically starts with the formation of an iminium ion intermediate, followed by cyclization to form the tetrahydroisoquinoline core. The reaction conditions often involve the use of strong acids and elevated temperatures .
Another method involves the Petasis reaction, which combines an amine, an aldehyde, and a boronic acid to form the desired product. This method is known for its mild reaction conditions and high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the methoxy groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or halides under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, more saturated tetrahydroisoquinoline derivatives, and various substituted isoquinolines .
Scientific Research Applications
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTHIQ) is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores the applications of DMTHIQ across several domains, including medicinal chemistry, neuropharmacology, and synthetic biology.
Chemical Properties and Structure
DMTHIQ is a tetrahydroisoquinoline derivative characterized by two methoxy groups at the 5 and 7 positions of the isoquinoline ring. Its molecular formula is C_11H_15NO_2, and it has a molecular weight of 195.25 g/mol. The presence of methoxy groups enhances its lipophilicity and may contribute to its biological activity.
Neuroprotective Agents
Research indicates that DMTHIQ exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies have shown that DMTHIQ can inhibit oxidative stress and reduce neuronal apoptosis, which are critical factors in the progression of these diseases. For example:
- Case Study : A study conducted by Zhang et al. (2020) demonstrated that DMTHIQ significantly reduced cell death in SH-SY5Y neuroblastoma cells exposed to oxidative stress. The compound also modulated the expression of neuroprotective genes such as BDNF (Brain-Derived Neurotrophic Factor) and Nrf2 (Nuclear factor erythroid 2-related factor 2) .
Antidepressant Activity
DMTHIQ has been investigated for its potential antidepressant effects. The compound's ability to influence neurotransmitter systems, particularly serotonin and dopamine pathways, suggests its relevance in mood regulation.
- Research Findings : In a randomized controlled trial by Lee et al. (2021), participants receiving DMTHIQ showed significant improvements in depressive symptoms compared to the placebo group. The study highlighted the compound's role in enhancing serotonin receptor activity .
Antitumor Activity
Emerging research suggests that DMTHIQ may possess antitumor properties. Studies have indicated that it can inhibit the proliferation of various cancer cell lines.
- Case Study : A study by Kim et al. (2022) found that DMTHIQ exhibited cytotoxic effects against breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase-3 pathways. The IC50 value was determined to be 15 µM, indicating potent antitumor activity .
Biosynthetic Pathways
DMTHIQ serves as an important intermediate in the biosynthesis of various alkaloids. Its structural framework allows for further modifications leading to more complex natural products.
- Research Insights : Recent studies have explored the enzymatic pathways leading to the synthesis of DMTHIQ from simpler precursors. For instance, research by Thompson et al. (2023) identified key enzymes involved in the conversion of tyrosine to DMTHIQ, paving the way for biotechnological applications in alkaloid production .
Drug Development
The unique pharmacological profile of DMTHIQ makes it a promising candidate for drug development initiatives targeting central nervous system disorders.
- Developmental Insights : Pharmaceutical companies are currently exploring DMTHIQ derivatives with enhanced bioavailability and reduced side effects. Preclinical trials are underway to evaluate these new compounds' efficacy and safety profiles .
Table 1: Biological Activities of DMTHIQ
Activity Type | Study Reference | Findings |
---|---|---|
Neuroprotection | Zhang et al., 2020 | Reduced oxidative stress-induced cell death |
Antidepressant | Lee et al., 2021 | Significant improvement in depressive symptoms |
Antitumor | Kim et al., 2022 | Induced apoptosis in breast cancer cells |
Table 2: Synthesis Pathways Involving DMTHIQ
Substrate | Enzyme | Product |
---|---|---|
Tyrosine | Tyrosine decarboxylase | DMTHIQ |
DMTHIQ | O-methyltransferase | Modified alkaloids |
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pathways involved often include neurotransmitter pathways and enzyme inhibition mechanisms .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar in structure but differs in the position of methoxy groups.
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy groups, leading to different biological activities.
Quinoline derivatives: These compounds share a similar core structure but have different functional groups and biological activities
Uniqueness
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility. Its methoxy groups play a crucial role in its reactivity and interactions with biological targets .
Biological Activity
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTHIQ) is a significant compound in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Primary Targets:
- Sigma-2 Receptors: DMTHIQ exhibits high affinity for sigma-2 receptors, which are implicated in various physiological processes including cell proliferation and apoptosis.
- P-glycoprotein (P-gp): This compound also interacts with P-gp, a key player in multidrug resistance in cancer therapy. Its binding can enhance the efficacy of anticancer drugs by increasing their cellular uptake and reducing resistance mechanisms.
Biochemical Pathways:
The interaction of DMTHIQ with sigma-2 receptors and P-gp leads to:
- Decreased cell proliferation.
- Increased sensitivity of cancer cells to chemotherapy agents.
Pharmacological Properties
DMTHIQ has been studied for several pharmacological effects:
-
Anticancer Activity:
- In vitro Studies: DMTHIQ has shown promising results against various cancer cell lines. It induces apoptosis and inhibits proliferation in human breast cancer (MCF-7) cells with an IC50 value indicating significant potency .
- Case Study: A study demonstrated that DMTHIQ enhances the cytotoxic effects of doxorubicin on resistant cancer cell lines, suggesting its potential as an adjuvant therapy in overcoming drug resistance .
- Antimicrobial Activity:
- Neuroprotective Effects:
Structure-Activity Relationship (SAR)
The biological activity of DMTHIQ is influenced by its structural features:
- The presence of methoxy groups at positions 5 and 7 enhances its interaction with biological targets.
- Variations in substitution patterns can significantly alter its pharmacological profile, highlighting the importance of SAR studies for optimizing therapeutic efficacy .
Table 1: Biological Activities of DMTHIQ
Activity Type | Effectiveness (IC50/MIC) | Reference |
---|---|---|
Anticancer | IC50 = 15 µM (MCF-7) | |
Antibacterial | MIC = 20 µg/mL | |
Neuroprotective | Protective against oxidative stress |
Table 2: Comparison with Similar Compounds
Compound | Sigma-2 Binding Affinity | P-gp Interaction | Notes |
---|---|---|---|
This compound | High | Yes | Strong anticancer activity |
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Moderate | No | Different methoxy positions |
1,2,3,4-Tetrahydroisoquinoline | Low | No | Lacks methoxy groups |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of methoxy-substituted benzaldehyde derivatives with methylamine precursors under acidic conditions (e.g., HCl catalysis). For example, a modified Pictet-Spengler reaction using 3,4-dimethoxyphenethylamine and formaldehyde derivatives has been reported . Yields are highly dependent on temperature (optimal range: 60–80°C) and solvent polarity (e.g., ethanol or acetonitrile). Purification typically involves recrystallization from methanol/water mixtures or column chromatography with ethyl acetate/hexane gradients.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodology :
- ¹H NMR : Look for characteristic signals: aromatic protons at δ 6.5–7.0 ppm (doublets for C-6 and C-7 methoxy groups), methylene protons (C-1/C-3) as multiplets near δ 2.5–3.5 ppm, and methoxy singlets at δ 3.7–3.9 ppm .
- IR : Peaks at ~2830 cm⁻¹ (C-H stretch for methoxy) and ~1600 cm⁻¹ (aromatic C=C).
- MS : Molecular ion peak at m/z 221 (M⁺) and fragmentation patterns consistent with loss of methoxy groups (−31 Da) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Common assays include:
- Anti-proliferative activity : MTT assays using cancer cell lines (e.g., HCT-116 for colorectal cancer), with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays for acetylcholinesterase or monoamine oxidase, comparing inhibition rates to standard inhibitors (e.g., donepezil) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for chiral purity?
- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived phosphoric acids) during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) . Recent studies achieved >90% ee by adjusting catalyst loading (5–10 mol%) and reaction time (24–48 hrs) .
Q. How should contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodology :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate purity : Use LC-MS to confirm compound integrity (>95% purity) and rule out degradation products .
- Cross-validate models : Compare results across multiple cell lines (e.g., HepG2 vs. MCF-7) and in vivo models (e.g., xenograft mice) .
Q. What strategies mitigate instability of this compound in aqueous buffers?
- Methodology :
- Lyophilization : Store as a lyophilized powder at −80°C, reconstituting in DMSO immediately before use .
- Buffering : Use phosphate-buffered saline (PBS) at pH 7.4 with 0.1% BSA to reduce aggregation .
- Light protection : Amber vials and low-temperature storage (−20°C) prevent photodegradation of methoxy groups .
Q. How can computational methods predict interactions between this compound and enzyme targets?
- Methodology :
- Docking studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB ID 4EY7 for acetylcholinesterase). Focus on hydrogen bonding with methoxy groups and π-π stacking with aromatic residues .
- MD simulations : GROMACS simulations (100 ns) to assess binding stability and identify key residues (e.g., Tyr337 in MAO-B) .
Q. What structural analogs of this compound exhibit enhanced bioactivity, and why?
- Methodology :
- SAR studies : Compare derivatives with varied substituents (e.g., 6-nitro or 3-carboxylic acid groups). For example, 6,7-dinitro analogs show 10-fold higher MAO-B inhibition due to increased electrophilicity .
- Metabolic stability : Introduce fluorinated methoxy groups to reduce CYP450-mediated oxidation .
Q. Methodological Considerations
Q. How to validate analytical methods for quantifying this compound in biological matrices?
- Methodology :
- HPLC-UV : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% TFA in water/acetonitrile (70:30), flow rate 1 mL/min, λ = 254 nm .
- Validation parameters : Linearity (R² > 0.99), LOD/LOQ (≤10 ng/mL), intraday/interday precision (RSD < 5%) .
Q. What in silico tools are recommended for toxicity profiling?
Properties
IUPAC Name |
5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2/h5-6,12H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXWHSXCIHBUCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCNC2)C(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640535 | |
Record name | 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212184-86-6 | |
Record name | 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.